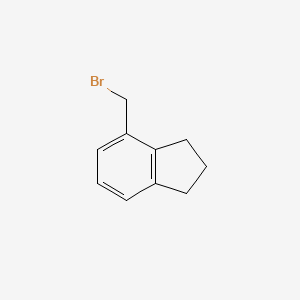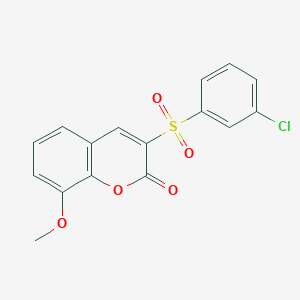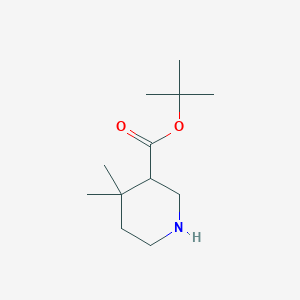![molecular formula C17H15Cl2NO3 B2514415 [(1-Phenylethyl)carbamoyl]methyl 2,4-Dichlorbenzoat CAS No. 1008706-30-6](/img/structure/B2514415.png)
[(1-Phenylethyl)carbamoyl]methyl 2,4-Dichlorbenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate is a chemical compound with the CAS number 1008706-30-6
Wissenschaftliche Forschungsanwendungen
[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.
Vorbereitungsmethoden
The synthesis of [(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate involves several stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
- [(1-Phenylethyl)carbamoyl]methyl benzoate
- [(1-Phenylethyl)carbamoyl]methyl 4-chlorobenzoate
- [(1-Phenylethyl)carbamoyl]methyl 3,5-dichlorobenzoate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11(12-5-3-2-4-6-12)20-16(21)10-23-17(22)14-8-7-13(18)9-15(14)19/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMRWGQWUIWJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
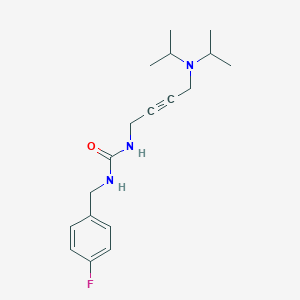
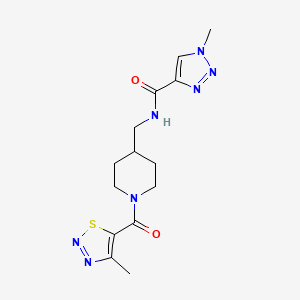
![8-(3,5-dimethylbenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2514335.png)
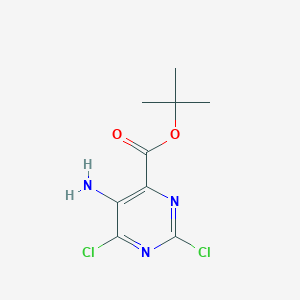
![N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2514338.png)
![3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B2514340.png)
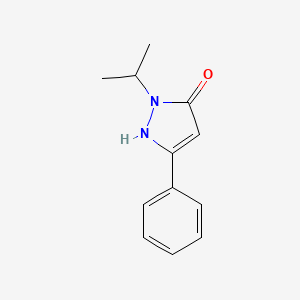
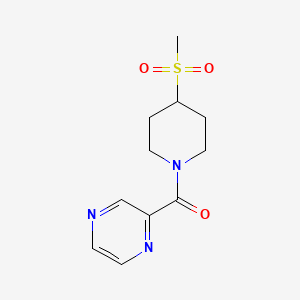
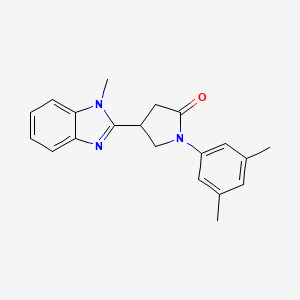
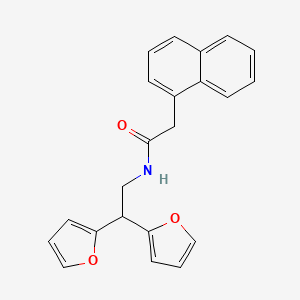
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)
